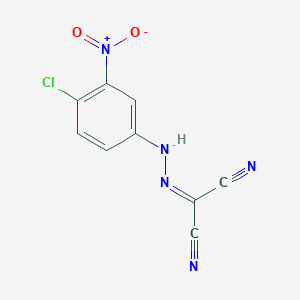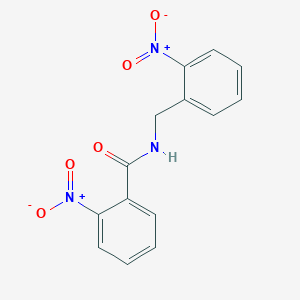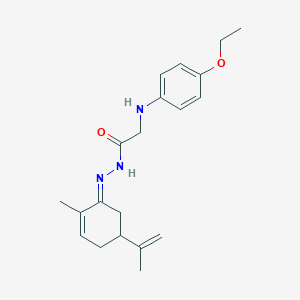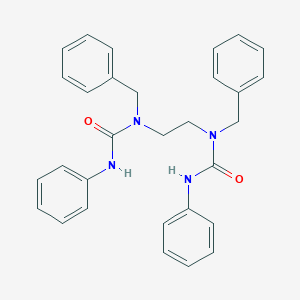
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is a chemical compound with the molecular formula C9H4ClN5O2 and a molecular weight of 249.61336 g/mol . This compound is known for its unique structure, which includes a hydrazono group attached to a malononitrile core, and a 4-chloro-3-nitrophenyl group.
Preparation Methods
The synthesis of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE include:
- 2-({4-Bromo-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Methyl-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Nitrophenyl}hydrazono)malononitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Properties
Molecular Formula |
C9H4ClN5O2 |
|---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4ClN5O2/c10-8-2-1-6(3-9(8)15(16)17)13-14-7(4-11)5-12/h1-3,13H |
InChI Key |
IUPSBCHTLCOSAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-4-oxo-4-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B323265.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323266.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B323267.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B323268.png)
![4-{2-[(5-bromo-2-thienyl)methylene]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B323271.png)
![(3-Methoxybenzylidene)(4-{4-[(3-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B323272.png)
![4-[(4-Fluorobenzylidene)amino]benzamide](/img/structure/B323274.png)

![2-(4-ethoxyanilino)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B323276.png)

![2-(4-ethoxyanilino)-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B323279.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N'-phenylurea](/img/structure/B323284.png)
![(2Z)-2-[(4-iodophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B323285.png)

